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Compound of Interest

Compound Name: APPT

Cat. No.: B1257819

This technical support center provides best practices, troubleshooting guides, and frequently
asked questions (FAQs) for achieving and maintaining ultra-high vacuum (UHV) in atom probe
tomography (APT) systems. It is intended for researchers, scientists, and drug development
professionals who utilize APT in their experiments.

Quantitative UHV Parameters for APT Systems

Achieving optimal UHV conditions is critical for acquiring high-quality APT data. The following
table summarizes key quantitative parameters for the different vacuum chambers of a typical
APT instrument, such as the CAMECA LEAP® system.
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Parameter

Load-Lock
Chamber

Buffer Chamber

Analysis Chamber

Primary Pump(s)

Turbomolecular Pump

Turbomolecular Pump

lon Pump, Titanium
Sublimation Pump
(TSP)

Typical Base Pressure

10->to 10° Torr
(10—3to 104 Pa)[1]

10-7 to 108 Torr
(10->to 107 Pa)[1]

< 1x10~1° Torr (<
1.3x10-8 Pa)[2]

Typical Pump-Down

10 minutes to a few

10 minutes to a few

Days (after bakeout)

Time hours[1] hours[1]
Bakeout Temperature N/A Typically not baked 120°C - 160°C
Bakeout Duration N/A N/A 24 - 72 hours

Acceptable Residual

Gas

Primarily N2, Oz, H20

H20, Hz2, N2/CO

Primarily Hz (<
5x10711 Torr)

Experimental Protocols

Detailed methodologies for crucial UHV procedures are provided below.

Protocol 1: Full System Bakeout of the Analysis

Chamber

A bakeout is essential for removing water vapor and other volatile contaminants from the
chamber walls to achieve UHV.

Objective: To reduce the partial pressure of water and other outgassing species to achieve a
base pressure of < 1x1071° Torr.

Materials:
» Heating tapes or bakeout jackets specifically designed for your APT system.
e Aluminum foil.

e Thermocouples.
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o Temperature controller.

e Residual Gas Analyzer (RGA).

Procedure:

e Preparation:

[e]

Ensure all necessary internal components are installed and the chamber is sealed.

o

Remove any temperature-sensitive components as per the manufacturer's guidelines.

[¢]

Wrap heating tapes or jackets around the analysis chamber, ensuring even coverage.

[¢]

Wrap the chamber in aluminum foil to promote uniform heat distribution.

[e]

Attach thermocouples to various points on the chamber to monitor the temperature.
e Pump-Down:

o Rough pump the analysis chamber using the turbomolecular pump.

o Once the pressure is in the high vacuum range (e.g., < 10~° Torr), turn on the ion pump.
e Heating:

o Slowly ramp up the temperature at a rate of approximately 20-30°C per hour to avoid
thermal stress.

o Hold the temperature at 120-160°C for 24-72 hours. The exact temperature and duration
will depend on the system and the level of contamination.

o During the bakeout, monitor the pressure and the RGA spectrum. The pressure will initially
rise as gases are desorbed and then should begin to fall. The RGA should show a
significant decrease in the water peak (mass-to-charge ratio m/z = 18).

e Cool-Down:
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o After the bakeout period, slowly ramp down the temperature at a similar rate to the heating
phase.

o During cool-down, the ion pump will continue to pump away the desorbed gases.

o Final Steps:

o Once the chamber has returned to room temperature, the base pressure should be in the
UHV range (< 1x1071° Torr).

o If a Titanium Sublimation Pump (TSP) is available, firing it can further reduce the pressure
by gettering active gases like Hz, N2, and CO.

Protocol 2: Sample and Holder Outgassing

Properly outgassing samples and their holders (pucks) is crucial to prevent contamination of
the analysis chamber.

Objective: To remove adsorbed water and volatile contaminants from the sample pucks before
they are introduced into the buffer and analysis chambers.

Procedure:
e Load the samples into the sample holder (puck).

o Place the pucks in a dedicated outgassing station or a pre-pumping chamber. Many modern
APT systems have an integrated heated carousel in the buffer chamber for this purpose.[3]

e Pump down the outgassing station to high vacuum.

e Heat the pucks to a temperature compatible with the sample material (typically around 100-
150°C) for several hours.

 Allow the pucks to cool to room temperature under vacuum before transferring them to the
buffer chamber.
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Protocol 3: Leak Detection using a Residual Gas
Analyzer (RGA)

An RGA is a powerful tool for identifying the source of leaks in a UHV system.

Objective: To identify the presence and location of a leak into the vacuum system.

Materials:

e Residual Gas Analyzer (RGA).

o Agas duster or a small nozzle connected to a cylinder of a tracer gas (e.g., argon or helium).

Procedure:

With the APT system at its base pressure, turn on the RGA and monitor the spectrum.

» Note the typical background peaks, which in a UHV system will be dominated by hydrogen
(m/z = 2). Other small peaks for water (m/z = 18), carbon monoxide/nitrogen (m/z = 28), and
carbon dioxide (m/z = 44) may be present.

 If aleak is suspected (e.g., high m/z = 28 and 32 peaks, inability to reach base pressure),
begin the leak detection process.

» Start by spraying a small amount of tracer gas on a known good seal to understand the
response time of the RGA.

o Systematically and slowly spray the tracer gas on suspected leak points such as flanges,
feedthroughs, and welds.

» Monitor the RGA for a sudden increase in the partial pressure of the tracer gas (e.g., m/z =
40 for argon, m/z = 4 for helium).

e Once a leak is identified, the component should be repaired or replaced.

Troubleshooting Guides and FAQs
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This section addresses specific issues that users may encounter related to achieving and

maintaining UHV in their APT experiments.

Q1: Why can't | reach the specified base pressure in the analysis chamber?

Al: There are several potential causes for failing to reach the desired base pressure:

Real Leak: A physical leak from the atmosphere into the chamber. This is often indicated by
higher than normal partial pressures of nitrogen (m/z = 28) and oxygen (m/z = 32) on the
RGA. To resolve this, perform a leak check as described in Protocol 3.

Virtual Leak: Trapped gas in a blind-tapped hole, unvented screw, or a poorly welded joint.
This can be identified by a very slow and gradual pressure decrease over a long period.
Using vented screws and proper vacuum design can mitigate this.

Outgassing: The release of gases from the internal surfaces of the chamber or from
contaminated samples. If the water peak (m/z = 18) is high, a bakeout is necessary. If
hydrocarbon peaks (a series of peaks in the 40-100 m/z range) are present, it could indicate
contamination from oils or improper cleaning.

Pump Issues: The ion pump or TSP may not be functioning optimally. Check the pump
controller for any error messages. The TSP filament may need to be replaced.

Q2: | see a pressure spike when | fire the laser during an experiment. What does this mean?

A2: A pressure spike upon firing the laser can indicate a few things:

o Sample Outgassing: The laser is heating the sample and causing trapped gases to be

released. This is more common with porous or poorly prepared samples.

Contamination on the Sample: The laser may be desorbing contaminants from the sample
surface. Ensure proper sample handling and outgassing procedures are followed.

Local Outgassing near the Laser Path: The laser may be hitting a component near the
sample, causing localized outgassing. Check the alignment of the laser.

Q3: The pressure in my load-lock or buffer chamber is slow to pump down. What should | do?
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A3: Slow pump-down in the entry chambers is almost always due to high water content.[1]

o Contaminated Samples/Holders: The most common cause is introducing "wet" samples or
holders that have not been properly outgassed.[1] Always follow a strict outgassing protocol
for all items entering the UHV system.

e Chamber Contamination: The chamber itself may be contaminated with water. If the problem
persists, the chamber may need to be vented and cleaned.

Q4: How does poor vacuum affect my APT data?

A4: A poor vacuum can severely degrade the quality and accuracy of your APT data in several
ways:

o Contamination of the Mass Spectrum: Residual gases in the chamber can be ionized and
detected, leading to artificially high concentrations of certain elements in your data. For
example, a high partial pressure of hydrogen can obscure the true hydrogen content of your
sample.[4][5]

o Reaction with the Sample Surface: Reactive gases like water and oxygen can react with the
sample surface, forming oxides or hydrides. This alters the composition of the material you
are analyzing.

» Increased Background Noise: A higher base pressure leads to more random ion events
being detected, which increases the noise in the mass spectrum and can make it difficult to
identify trace elements.

e Trajectory Aberrations: Gas molecules near the sample tip can be ionized and affect the
electric field, leading to inaccuracies in the reconstructed atom positions.

Q5: What are the key peaks to monitor on an RGA for a healthy UHV system in an APT?

A5: In a well-baked UHV system for APT, the RGA spectrum should be dominated by a few key
peaks:

e m/z = 2 (Hydrogen): This will be the largest peak in a clean, baked stainless steel system.
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e m/z = 18 (Water): This should be very low after a bakeout. A rising water peak can indicate a
new source of outgassing.

e m/z = 28 (Carbon Monoxide/Nitrogen): This peak should also be very low. A significant m/z
28 peak, especially with a corresponding m/z 32 peak, is a strong indicator of an air leak.

e m/z = 44 (Carbon Dioxide): This is another common residual gas that should be at a low
partial pressure.

Visualizations

The following diagrams illustrate key workflows and logical relationships for achieving and
troubleshooting UHV in APT.
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Workflow for Achieving Ultra-High Vacuum in an APT System.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1257819?utm_src=pdf-body-img
https://www.benchchem.com/product/b1257819?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Troubleshooting & Optimization (APT)

Check Availability & Pricing

References

e 1. MyScope [myscope.training]
e 2. mcpf.hkust-gz.edu.cn [mcpf.hkust-gz.edu.cn]
» 3. Upgrade Kits for CAMECA LEAP and EIKOS Atom Probes [cameca.com]

e 4.[2405.13158] Towards establishing best practice in the analysis of hydrogen and
deuterium by atom probe tomography [arxiv.org]

e 5. academic.oup.com [academic.oup.com]

 To cite this document: BenchChem. [Technical Support Center: Achieving Ultra-High Vacuum
in Atom Probe Tomography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257819#best-practices-for-achieving-ultra-high-
vacuum-in-apt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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